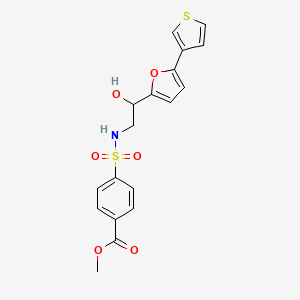

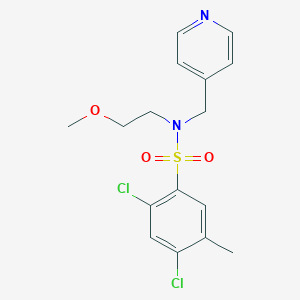

![molecular formula C14H10N4O3 B2367773 N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide](/img/structure/B2367773.png)

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide

Vue d'ensemble

Description

“N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” is a compound that has been studied in various contexts. For instance, derivatives of this compound have been found to be potent inhibitors of CK1δ . The compound is typically obtained as a white solid .

Synthesis Analysis

The synthesis of similar compounds involves the use of various reagents and conditions . For example, a solution of 4- (1 H -benzo [ d ]imidazol-2-yl)benzenamine in anhydrous acetone was added dropwise and the reaction mixture was further refluxed for 2–3 hours .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives has been studied using various techniques . For instance, X-ray crystal structure elucidation has been used to analyze the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied in various contexts . For example, X-ray analysis of a derivative bound to CK1δ demonstrated its binding mode .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives have been studied using various techniques . For instance, the product was obtained as a light brown crystalline solid .Applications De Recherche Scientifique

Potentiel thérapeutique

L'imidazole, qui est un composant principal du « N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide », possède une large gamme de propriétés chimiques et biologiques. Il est devenu un synthon important dans le développement de nouveaux médicaments. Les dérivés du 1, 3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .

Activité antituberculeuse

Des composés contenant la fraction benzimidazole ont été synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis .

Synthèse de (1H-benzo[d]imidazol-2-yl)(phényl)méthanone

Le composé peut être synthétisé via un aldéhyde aromatique et de l'o-phénylène-diamine. En présence de N,N-diméthylformamide/soufre, la (1H-benzo[d]imidazol-2-yl)(phényl)méthanone est obtenue .

Inhibition de la détection de quorum

Des composés contenant la fraction benzimidazole ont été étudiés pour leur potentiel à inhiber la détection de quorum, un mécanisme de signalisation intercellulaire utilisé par les populations bactériennes pour contrôler la production de traits de virulence et de mécanismes de résistance aux antibiotiques .

Catalyseurs organiques

Les dérivés du benzimidazole sont utilisés comme catalyseurs organiques .

Ligands pour les réactions catalysées par le palladium et le rhodium

Les dérivés du benzimidazole sont utilisés comme ligands pour les réactions de Heck, de Suzuki et de réduction catalysées par le palladium et le rhodium .

Inducteurs chiraux dans la synthèse asymétrique

Les dérivés du benzimidazole sont utilisés comme inducteurs chiraux dans la synthèse asymétrique .

Inhibition de l'élastase et piégeage des radicaux libres

Des composés basés sur une fraction benzimidazole thiourée ont des propriétés uniques liées à l'inhibition de l'élastase et à l'activité de piégeage des radicaux libres .

Mécanisme D'action

Target of Action

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide, like other imidazole derivatives, has a broad range of biological activities . . Imidazole derivatives are known to interact with various targets, including enzymes like casein kinase 1 (CK1) and PqsR .

Mode of Action

Imidazole derivatives have been shown to inhibit ck1δ, a serine/threonine protein kinase . They can also block AQ signal reception at the level of PqsR, leading to a reduced transcription of certain genes .

Biochemical Pathways

The inhibition of ck1δ can affect various cellular processes such as wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Imidazole derivatives have been shown to inhibit the proliferation of certain tumor cell lines .

Action Environment

The activity of imidazole derivatives can be influenced by the presence of electron-donating groups at certain positions .

Safety and Hazards

Orientations Futures

The future directions for the study of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives are promising . For instance, the experimental results and drug-likeness properties of a Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Analyse Biochimique

Biochemical Properties

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase-8, an enzyme involved in regulating the cell cycle. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in DNA repair and apoptosis, further highlighting its potential as a therapeutic agent .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways . This compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, the inhibition of cyclin-dependent kinase-8 by this compound leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days after administration, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert minimal toxic effects while effectively inhibiting tumor growth in cancer models . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold for its safe therapeutic use . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell . Additionally, this compound has been shown to affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can affect the compound’s activity and function, as well as its overall therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization can influence the compound’s activity, as well as its overall therapeutic potential .

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-13(9-4-3-5-10(8-9)18(20)21)17-14-15-11-6-1-2-7-12(11)16-14/h1-8H,(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKROMNIEAEFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

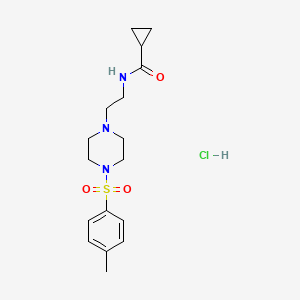

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)

![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)

![ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate](/img/structure/B2367707.png)

![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)

![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/no-structure.png)

![2-Furanyl-[4-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-thiophen-2-ylmethyl]-1-piperazinyl]methanone](/img/structure/B2367713.png)